2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a phenylacetic acid derivative, specifically featuring a pyrrolidine moiety. This compound is of interest in various scientific fields due to its potential pharmacological activities and applications in medicinal chemistry.
The compound is identified by its CAS number 136916-22-8 and has been categorized under the broader class of phenylacetic acids. It is often synthesized for research purposes, particularly in the development of therapeutic agents. The hydrochloride form indicates that it is commonly encountered as a salt, which can enhance its solubility in aqueous solutions, making it more suitable for biological studies.
The synthesis of 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride can be achieved through several methods, typically involving the reaction of pyrrolidine derivatives with phenylacetic acid or its derivatives.
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Characterization of the product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and assess purity.
The molecular structure of 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride features a central acetic acid group attached to a phenyl ring that bears a pyrrolidine substituent. The structural formula can be represented as follows:
Key structural data include:
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
Reactions involving this compound often require careful monitoring of reaction conditions to prevent side reactions and ensure high yields.
The mechanism by which 2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride exerts its biological effects may involve interaction with specific receptors or enzymes in biological systems.
Further pharmacological studies are necessary to elucidate its precise mechanism of action and therapeutic potential.
Additional analyses such as thermal stability tests and solubility profiles in various solvents can provide further insights into its physical properties.
2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride has potential applications in:
The synthesis of the 2-aryl(pyrrolidin-1-yl)acetic acid scaffold employs convergent strategies, prioritizing bond formation efficiency and regiocontrol. Key methodologies include:
Reductive Amination Routes: Primary routes utilize 2-bromophenylacetic acid and pyrrolidine under Pd-catalyzed amination (e.g., Pd/dppf, KOtBu) to form the C–N bond. Alternatively, reductive amination between 2-formylphenylacetic acid and pyrrolidine employs NaBH₃CN in methanol, achieving yields >80% after crystallization [1] [10].
Cyclization Approaches: Pyrrolidine ring construction in situ is achieved via Ir-catalyzed (0.5 mol% [CpIrCl₂]₂) borrowing hydrogen annulation. This method couples racemic 1,4-diols with 2-aminophenylacetic acid derivatives, enabling enantioselective synthesis (up to 98% ee) with chiral ligands [6]. Direct *N-alkylation of pyrrolidine with α-haloarylacetic acids (e.g., 2-chlorophenylacetic acid) in acetonitrile/K₂CO₃ at 60°C provides moderate yields (65–75%), though regioisomer formation necessitates purification [3].
Table 1: Comparative Scaffold Assembly Methods
Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Reductive Amination | 2-Bromophenylacetic acid, Pd/dppf | 82 | ≥98 | Pd removal required |
Ir-Catalyzed Annulation | 1,4-Diols, [Cp*IrCl₂]₂, chiral ligand | 78 | 95 | High catalyst cost |
Direct N-Alkylation | 2-Chlorophenylacetic acid, K₂CO₃ | 68 | 90 | Regioisomer contamination |
Hydrochloride salt formation is critical for enhancing stability and crystallinity. The free base (2-[2-(pyrrolidin-1-yl)phenyl]acetic acid) is dissolved in anhydrous diethyl ether or THF, followed by stoichiometric addition of HCl (gas or concentrated solution). Mechanistically, protonation occurs at the pyrrolidine nitrogen (pKₐ ~10), generating a crystalline zwitterionic structure stabilized by electrostatic interactions and hydrogen bonding (O–H···Cl⁻) [1] [3].
Optimization Parameters:
Table 2: Hydrochloride Salt Formation Optimization
Parameter | Optimal Condition | Yield Impact | Impurity Profile |
---|---|---|---|
HCl Equivalents | 1.05 eq. | 92% | Free base: 0.3% |
Reaction Temperature | −10°C to 0°C | +8% vs. RT | Amide dimer: <0.1% |
Crystallization Solvent | Et₂O/Hexane (3:1) | Needle morphology | Residual solvent: <500 ppm |
Enantiocontrol at the α-carbon remains challenging due to stereolability. Successful strategies include:
Asymmetric Hydrogenation: Ru-(BINAP)-catalyzed hydrogenation of α,β-dehydro precursors (e.g., 2-[2-(pyrrolidin-1-yl)phenyl]acrylic acid) at 50 bar H₂ achieves 89% ee but requires protection of the carboxylic acid [6].
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B) hydrolysis of prochiral diesters (e.g., diethyl 2-[2-(pyrrolidin-1-yl)phenyl]malonate) in phosphate buffer (pH 7) provides chiral monoesters with 94% ee, though subsequent decarboxylation reduces yield [9].
C–H Activation: Pd(OAc)₂/pyridine-oxazoline ligands enable β-C–H arylation of the pyrrolidine ring (C3 position) with aryl iodides, yielding stereodefined analogues (dr > 20:1). Copper-catalyzed intramolecular amination of C(sp³)–H bonds forms constrained pyrrolidine-fused scaffolds under mild conditions [6] [9].
Table 3: Catalytic Systems for Stereoselective Modification
Method | Catalyst System | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP, DTBM-SEGPHOS | 89% ee | Low (acid protection needed) |
Enzymatic Hydrolysis | CAL-B, pH 7 buffer | 94% ee | High |
Pd-Mediated C–H Arylation | Pd(OAc)₂/pyridine-oxazoline | dr >20:1 | Moderate (halides compatible) |
Sustainability-focused process intensification minimizes waste and hazardous reagents:
Solvent-Free Cyclization: Pyrrolidine synthesis via amino alcohol cyclization uses SOCl₂ neat, eliminating solvents. The HCl byproduct is captured in situ for salt formation, achieving 85% yield with E-factor reduction to 8 (vs. 32 for traditional routes) [6].
Continuous Flow Processing: Microwave-assisted aqueous N-alkylation (120°C, 20 min) couples pyrrolidine with 2-bromophenylacetic acid in water, achieving 88% yield. Enzyme-catalyzed (transaminase) transamination in microreactors enables chiral intermediate synthesis with 99% ee and >90% atom economy [6] [9].
Waste Minimization: HCl recycling via anti-solvent crystallization (mother liquor reuse in 5 batches) reduces mineral acid consumption by 40%. Carbon capture of CO₂ byproducts forms ethylene carbonate as a green solvent alternative [1] [10].
Table 4: Green Metrics Comparison for Synthetic Routes
Strategy | PMI (kg/kg) | E-Factor | Energy (kJ/mol) | Key Innovation |
---|---|---|---|---|
Solvent-Free Cyclization | 15 | 8 | 120 | SOCl₂ dual role (reagent/acid) |
Aqueous Microwave Flow | 8 | 5 | 85 | Water as solvent, rapid heating |
Enzymatic Transamination | 6 | 3 | 60 | Biocatalyst reuse (10 cycles) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0